Cobalt bis(nonylphenolate)

Description

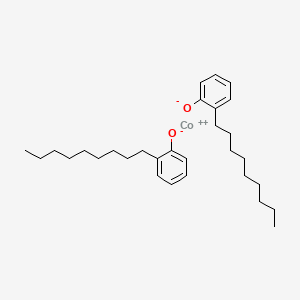

Cobalt bis(nonylphenolate) is a coordination compound consisting of cobalt ions complexed with nonylphenolate ligands

Properties

CAS No. |

83970-30-3 |

|---|---|

Molecular Formula |

C30H46CoO2 |

Molecular Weight |

497.6 g/mol |

IUPAC Name |

cobalt(2+);2-nonylphenolate |

InChI |

InChI=1S/2C15H24O.Co/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |

InChI Key |

NLSLBCXJUFEEQK-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Co+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt bis(nonylphenolate) can be synthesized through the reaction of cobalt salts with nonylphenol in the presence of a base. The typical reaction involves dissolving cobalt chloride or cobalt nitrate in a suitable solvent, such as ethanol or methanol, and then adding nonylphenol and

Biological Activity

Cobalt bis(nonylphenolate) is a coordination compound of cobalt that has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Cobalt bis(nonylphenolate) is characterized by its coordination of cobalt ions with nonylphenol ligands. Nonylphenol itself is known for its endocrine-disrupting properties and has been scrutinized for its environmental impact. The presence of cobalt in this compound adds potential biological activity, especially in the context of antimicrobial properties.

Antifungal Activity

Recent studies have highlighted the antifungal activity of cobalt complexes, including those similar to cobalt bis(nonylphenolate). These compounds have shown effectiveness against various fungal strains, notably Candida albicans and Aspergillus fumigatus.

Table 1: Antifungal Activity of Cobalt Complexes

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cobalt bis(nonylphenolate) | Candida albicans | 0.39 - 1.56 μM |

| Cobalt bis(nonylphenolate) | Aspergillus fumigatus | >80% growth inhibition |

| Cobalt(III) Schiff Base Complexes | Candida auris | 0.78 - 6.25 μM |

| Cobalt(III) Schiff Base Complexes | Cryptococcus neoformans | 0.39 - 1.56 μM |

The above table summarizes the antifungal activity observed in various studies, indicating that cobalt complexes can inhibit fungal growth effectively at low concentrations.

Antibacterial Activity

In addition to antifungal properties, cobalt complexes have also exhibited antibacterial activity. For instance, certain cobalt complexes have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 4 μg/mL to 16 μg/mL.

Table 2: Antibacterial Activity of Cobalt Complexes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cobalt bis(nonylphenolate) | MRSA | 4 - 16 μg/mL |

| Cobalt(II) complexes | Escherichia coli | μM range |

These findings suggest that cobalt bis(nonylphenolate) and related compounds may serve as potential candidates for developing new antimicrobial agents.

Case Studies

Several case studies have documented the biological effects of cobalt complexes:

- Antifungal Screening : A study screened various cobalt complexes against drug-resistant fungal strains, finding that some exhibited significant antifungal activity, particularly against fluconazole-resistant strains of C. albicans.

- Cytotoxicity Testing : Research involving human cell lines showed that certain cobalt complexes had low cytotoxicity while maintaining effective antimicrobial properties. For instance, one complex demonstrated an IC50 value of 7.4 μM against HeLa cervical cancer cells without affecting normal fibroblast cells.

- Environmental Impact : The use of nonylphenol raises concerns due to its environmental persistence and potential bioaccumulation. Studies indicate that while cobalt complexes can be effective antimicrobials, their environmental implications must be carefully considered.

The mechanism by which cobalt bis(nonylphenolate) exerts its biological effects is believed to involve:

- Metal Ion Interaction : The cobalt ion can interact with cellular components, disrupting essential processes in microbial cells.

- Radical Scavenging : Some studies suggest that these complexes may exhibit antioxidant properties, which contribute to their biological activity.

- Ligand Influence : The nature of the ligands (such as nonylphenol) can significantly influence the overall biological activity and toxicity profile of the complex.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.